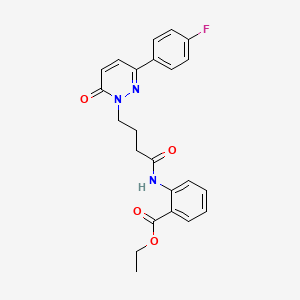![molecular formula C14H15N3O3 B2743338 2-{4-[(4-Methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetonitrile CAS No. 1333954-11-2](/img/structure/B2743338.png)
2-{4-[(4-Methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-Methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetonitrile is a chemical compound that has gained much attention in scientific research. It is a member of the imidazolidine family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-{4-[(4-Methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetonitrile is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in disease progression. For example, the compound has been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in cancer invasion and metastasis.
Biochemical and Physiological Effects
2-{4-[(4-Methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetonitrile has been shown to exert a range of biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis, leading to reduced tumor growth. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-[(4-Methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetonitrile in lab experiments is its high potency and specificity. The compound has been shown to have a low toxicity profile, making it suitable for in vitro and in vivo studies. However, one limitation is the lack of clinical data on the compound, which may hinder its translation into a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-{4-[(4-Methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetonitrile. One direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its mechanism of action in more detail, particularly in relation to its neuroprotective and anti-diabetic properties. Additionally, further studies are needed to assess the safety and efficacy of the compound in clinical trials.
Conclusion
In conclusion, 2-{4-[(4-Methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetonitrile is a promising compound with diverse biological activities. Its synthesis method has been optimized to ensure high yield and purity, and it has shown promising results in preclinical studies as an anti-cancer, anti-inflammatory, and anti-viral agent. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-{4-[(4-Methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetonitrile involves the reaction of 4-methoxybenzylamine with ethyl cyanoacetate in the presence of acetic acid and sodium acetate. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product. This synthesis method has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-Methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetonitrile has been extensively studied for its potential as a drug candidate. It has shown promising results in preclinical studies as an anti-cancer, anti-inflammatory, and anti-viral agent. The compound has also been investigated for its neuroprotective and anti-diabetic properties.
Eigenschaften
IUPAC Name |
2-[4-[(4-methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-14(9-10-3-5-11(20-2)6-4-10)12(18)17(8-7-15)13(19)16-14/h3-6H,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARMSFGQNZYFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC#N)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2743257.png)
![[(2R)-1-ethylpyrrolidin-2-yl]methanol](/img/structure/B2743258.png)


![7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride](/img/structure/B2743262.png)


![3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2743268.png)

![methyl 4-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate](/img/structure/B2743270.png)


![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2743276.png)
![methyl 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2743277.png)